molecular formula C17H19N3O5 B11120488 N-[1-Furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3,4-dimethoxy-benzamide

N-[1-Furan-2-yl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3,4-dimethoxy-benzamide

Cat. No.: B11120488
M. Wt: 345.3 g/mol
InChI Key: QLBFNNGHLNLTJU-YBFXNURJSA-N
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Description

N-({N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and a dimethoxybenzamide moiety

Preparation Methods

The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-({N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions .

Comparison with Similar Compounds

Similar compounds include other furan derivatives and hydrazinecarbonyl-containing molecules. Compared to these, N-({N’-[(1E)-1-(FURAN-2-YL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C17H19N3O5/c1-11(13-5-4-8-25-13)19-20-16(21)10-18-17(22)12-6-7-14(23-2)15(9-12)24-3/h4-9H,10H2,1-3H3,(H,18,22)(H,20,21)/b19-11+

InChI Key

QLBFNNGHLNLTJU-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)/C2=CC=CO2

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=CO2

solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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